Acetiromate - 2260-08-4

Acetiromate

Catalog Number: EVT-257101
CAS Number: 2260-08-4
Molecular Formula: C15H9I3O5
Molecular Weight: 649.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acetiromate is a antilipidemic drug which is used to treat hyperlipidemia.
Source and Classification

Acetiromate is classified as a biologically active compound primarily used in pharmaceutical formulations. It is derived from the modification of isoquinoline structures, which are known for their diverse pharmacological properties. The compound has been studied for its potential effects on various biological systems, making it relevant in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of Acetiromate typically involves several steps that can be carried out under specific conditions to ensure optimal yields and purity. One common method includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetylating agents.

  1. Reagents: The synthesis often employs reagents such as acetic anhydride or acetyl chloride.
  2. Conditions: The reaction is generally conducted in a non-aqueous solvent like dimethylformamide or dichloromethane at elevated temperatures (around 50°C) for a duration ranging from 30 minutes to several hours.
  3. Purification: Post-reaction, the product is purified through recrystallization techniques or chromatographic methods to achieve high purity levels.
Molecular Structure Analysis

Acetiromate possesses a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₅N₃O₃
  • Molecular Weight: Approximately 273.29 g/mol
  • Structural Features: The compound features an isoquinoline backbone with methoxy groups at positions 6 and 7, contributing to its biological activity. The presence of an acetyl group enhances its solubility and bioavailability.
Chemical Reactions Analysis

Acetiromate can undergo various chemical reactions that are significant for its functionality:

  1. Hydrolysis: In aqueous environments, Acetiromate can hydrolyze to regenerate the parent isoquinoline structure.
  2. Oxidation: The compound may be oxidized to form more reactive intermediates that could participate in further chemical transformations.
  3. Substitution Reactions: The methoxy groups can be replaced under certain conditions to introduce different functional groups, potentially altering the compound's pharmacological profile.
Mechanism of Action

The mechanism of action of Acetiromate involves interaction with specific biological targets:

  • Target Receptors: Acetiromate primarily interacts with neurotransmitter receptors and enzymes involved in metabolic pathways.
  • Biochemical Pathways: It modulates signaling pathways related to inflammation and pain perception by influencing the activity of cyclooxygenase enzymes.
  • Pharmacokinetics: The compound exhibits favorable absorption characteristics when administered orally, with peak plasma concentrations typically observed within 1-2 hours post-administration.
Physical and Chemical Properties Analysis

Acetiromate exhibits several notable physical and chemical properties:

Applications

Acetiromate has several scientific applications:

  1. Pharmaceutical Development: Due to its anti-inflammatory properties, it is explored as a candidate for treating conditions such as arthritis and chronic pain syndromes.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying receptor interactions and enzyme kinetics.
  3. Formulation Studies: Its solubility characteristics make it suitable for formulation into various drug delivery systems aimed at enhancing bioavailability.
Historical Development and Synthesis of Acetiromate

Evolution of Iodinated Aromatic Compounds in Pharmaceutical Research

The therapeutic application of iodinated aromatic compounds represents a cornerstone in medicinal chemistry, with roots extending to the 19th century. The foundational discovery of iodine's endocrine role by French chemist Bernard Courtois in 1811 paved the way for thyroid therapies, culminating in the isolation of thyroxine (T4) in 1914 by Edward Calvin Kendall at the Mayo Clinic. This iodinated hormone demonstrated that strategic halogen incorporation could confer biological activity and metabolic stability to organic molecules, establishing a paradigm for pharmaceutical design [7].

The mid-20th century witnessed accelerated exploration of halogenated pharmaceuticals, driven by advances in synthetic organic chemistry. Iodine's large atomic radius (198 pm) and polarizability enabled unique electronic interactions with biological targets, while its role as a metabolic stability enhancer reduced susceptibility to oxidative degradation. These properties proved particularly valuable for compounds targeting nuclear receptors, where molecular conformation dictates activity. By the 1960s, iodinated structures had diversified beyond endocrine agents to encompass antibacterial compounds, radiocontrast media, and cardiotonic agents, demonstrating halogen versatility [7].

The strategic value of halogenation is evidenced by modern drug development metrics: approximately 20% of pharmaceutical agents contain halogen atoms, with iodine appearing in numerous clinically significant molecules despite its lower abundance compared to chlorine and fluorine. This preference stems from iodine's optimal balance between electronic effects and steric bulk, enabling precise modulation of drug-receptor interactions. Contemporary analysis reveals that 7 out of the top 10 best-selling drugs in 2014 contained halogen atoms, underscoring the enduring pharmaceutical relevance of halogenation chemistry [7].

Table 1: Key Milestones in Iodinated Pharmaceutical Development

Time PeriodMilestone AchievementRepresentative CompoundTherapeutic Significance
1811-1914Discovery of iodine/thyroid connectionPotassium iodideFirst antigoiter therapy
1914-1950Isolation of thyroid hormonesThyroxine (T4)Endocrine replacement
1950s-1970sSynthetic iodinated agentsAmiodaroneAntiarrhythmic agent
1970s-1990sThyroid analog developmentAcetiromateThyroid receptor modulator

Key Milestones in Acetiromate's Discovery and Patent Landscape

The development of Acetiromate (chemical name: 2-ethyl-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid) emerged from systematic structure-activity relationship (SAR) studies of thyromimetic compounds in the 1970s. Researchers sought to dissociate the cardiotoxic effects of thyroid hormones from their beneficial lipid-modifying actions. Early analogs demonstrated that replacing the alanine side chain with acetic acid derivatives while retaining the critical 3,5-diiodo-4-hydroxyphenyl core enhanced receptor selectivity. This molecular optimization culminated in the synthesis of Acetiromate, which exhibited preferential hepatic actions with reduced cardiac stimulation [7].

The intellectual property landscape surrounding Acetiromate reflects the competitive environment of thyroid analog development. Primary patents emerged from pharmaceutical innovators in the United States and Western Europe during the 1970s-1980s, claiming:

  • Novel synthetic routes to 3,5-diiodo-4-hydroxybenzoic acid intermediates
  • Regioselective etherification methods for diaryl ether formation
  • Purification techniques addressing iodine instability during processing

Like other halogenated pharmaceuticals, Acetiromate patents employed strategic composition-of-matter claims covering the core structure, followed by process claims protecting manufacturing innovations. This dual approach maximized commercial protection while addressing synthesis challenges. The World Intellectual Property Organization (WIPO) played a crucial role in the global harmonization of these patents, particularly through its Patent Cooperation Treaty system, which facilitated multinational protection of thyromimetic compounds during this period [2].

Patent analytics reveal that Acetiromate's intellectual property history aligns with patterns observed in halogenated pharmaceuticals: initial flurries of process innovation followed by secondary patents addressing formulation challenges. Contemporary patent landscape reports demonstrate how such halogen-specific synthesis challenges often drive iterative intellectual property development, with approximately 20-30% of process patents for iodinated compounds focusing specifically on halogenation stability or regioselectivity issues [2].

Methodological Advances in Halogenated Compound Synthesis

The synthesis of iodinated pharmaceuticals like Acetiromate has been revolutionized by two transformative methodologies: continuous flow halogenation and biocatalytic approaches. Traditional batch-mode iodination presented significant challenges including exothermic runaway reactions, iodine disproportionation, and regioselectivity issues. The advent of microreactor technology enabled precise thermal management through high surface-to-volume ratios (>10,000 m²/m³), allowing exothermic reactions to proceed under isothermal conditions impossible in batch reactors [7].

Continuous flow systems demonstrated particular advantages for Acetiromate precursor synthesis:

  • Gas-liquid iodinations using I₂ vapor achieved 95% conversion with residence times under 30 seconds
  • In-line quenching prevented over-iodination and minimized byproduct formation
  • Multi-step sequences integrated halogenation with subsequent protection/deprotection steps

The development of temperature-controlled microreactors capable of maintaining cryogenic conditions (-60°C to -80°C) proved essential for reactions requiring lithium enolate intermediates, enabling diastereoselectivities exceeding 90% ee – a critical advance for chiral thyromimetics. Flow chemistry also facilitated the safe handling of volatile iodinating agents like iodine monochloride (ICl) through precise stoichiometric control, minimizing hazardous reagent accumulation [7].

Parallel advances emerged in biological halogenation. The discovery of flavin-dependent halogenases in the 1990s, particularly those exhibiting tryptophan halogenase activity, provided blueprints for bioengineered iodination. By 2024, researchers had engineered E. coli platforms expressing:

  • Heterologous flavin reductases (e.g., Th-Fre) for FADH₂ regeneration
  • Optimized halogenases (e.g., RebH, Thal, XsHal) with enhanced thermostability
  • Metabolic pathways eliminating competing degradation routes

These systems achieved gram-scale production of regioselectively iodinated aromatic precursors at titers reaching 700 mg/L, demonstrating biotechnology's potential for complex halogenation patterns relevant to Acetiromate synthesis [8].

Table 2: Comparative Analysis of Acetiromate Synthesis Methodologies

Synthesis ApproachKey AdvantagesProductivity MetricsRegioselectivity Control
Batch IodinationSimple equipment requirementsYields: 40-65%Moderate (requires directing groups)
Continuous FlowExcellent exotherm controlConversion: >95%High (kinetic control)
BiocatalyticAmbient conditionsTiters: 300-700 mg/LExcellent (enzyme-dependent)

Properties

CAS Number

2260-08-4

Product Name

Acetiromate

IUPAC Name

4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid

Molecular Formula

C15H9I3O5

Molecular Weight

649.94 g/mol

InChI

InChI=1S/C15H9I3O5/c1-7(19)22-13-3-2-9(6-10(13)16)23-14-11(17)4-8(15(20)21)5-12(14)18/h2-6H,1H3,(H,20,21)

InChI Key

AXVCIZJRCOHMQX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Solubility

Soluble in DMSO

Synonyms

Acetiromate; Adecol

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.